molecular formula C24H18FN3O B2865455 5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-99-2

5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2865455
CAS No.: 866344-99-2
M. Wt: 383.426
InChI Key: FLMKHRVEAPPSBE-UHFFFAOYSA-N
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Description

5-Benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a pyrazole ring fused to a quinoline nucleus. The substituents at key positions—benzyl at N5, 4-fluorophenyl at C3, and methoxy at C8—impart distinct physicochemical and biological properties. Pyrazolo[4,3-c]quinolines are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor modulation .

Properties

IUPAC Name

5-benzyl-3-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-29-19-11-12-22-20(13-19)24-21(15-28(22)14-16-5-3-2-4-6-16)23(26-27-24)17-7-9-18(25)10-8-17/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMKHRVEAPPSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C21H22FN3OC_{21}H_{22}FN_{3}O. The structure features a pyrazolo[4,3-c]quinoline backbone with a benzyl and a fluorophenyl substituent, as well as a methoxy group, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazoloquinoline class exhibit various biological activities including:

  • Antimicrobial Activity : Pyrazoloquinolines have shown effectiveness against several bacterial strains and fungi. For instance, derivatives have been evaluated for their ability to inhibit Mycobacterium tuberculosis and other pathogens .
  • Anti-inflammatory Effects : Some derivatives have demonstrated significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating potential anti-inflammatory properties .
  • Anticancer Properties : Certain pyrazoloquinolines have been investigated for their cytotoxic effects against cancer cell lines, showing promise as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups such as fluorine on the phenyl ring enhances antimicrobial activity. For example, compounds with halogen substitutions showed improved potency against M. tuberculosis .
  • Methoxy Group Influence : The methoxy group at the 8-position is critical for maintaining activity; its removal or substitution can lead to decreased efficacy .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated various pyrazolo[4,3-c]quinoline derivatives against M. tuberculosis. The results indicated that compounds with a similar structure to this compound exhibited MIC values ranging from 6.68 μM to 27.29 μM, showing significant activity compared to standard drugs like isoniazid .
  • Anti-inflammatory Activity Evaluation :
    • In vitro assays demonstrated that derivatives inhibited LPS-induced NO production in RAW 264.7 cells, with some compounds achieving inhibition levels comparable to established anti-inflammatory drugs .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μM)Reference
This compoundAntimicrobial6.68
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinolineAnti-inflammatory<50
8-fluoro-3-(benzyloxy)oxetan-3-yphenoxy)-2-methylquinolineAntitubercular12.23

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Pyrazolo[4,3-c]Quinoline Derivatives
Compound Name Substituents (Positions) Key Functional Groups Biological Activity/Properties Reference
Target Compound 5-Benzyl, 3-(4-Fluorophenyl), 8-Methoxy Benzyl, 4-Fluorophenyl, Methoxy Not explicitly reported (see Table 2)
ELND006 5-(4-Trifluoromethylphenylsulfonyl) Cyclopropyl, Trifluoromethyl, Sulfonyl Gamma-secretase inhibition
ELND007 5-(6-Trifluoromethylpyridinylsulfonyl) Cyclopropyl, Trifluoromethyl, Sulfonyl Selective amyloid-beta inhibition
8-Methyl-5-(4-methylbenzyl)-3-phenyl 5-(4-Methylbenzyl), 8-Methyl, 3-Phenyl Methylbenzyl, Methyl, Phenyl Structural analogue; no activity data
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl) 7,8-Dimethoxy, 3-(4-Fluorophenyl) Dimethoxy, Fluorophenyl, Methylbenzyl Enhanced solubility vs. target compound
8-Ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl) 8-Ethoxy, 3-(4-Methoxyphenyl) Ethoxy, Methoxyphenyl, Methylbenzyl Microwave-synthesized; anticancer activity

Pharmacological and Physicochemical Properties

B. Electronic and Spectral Properties
  • UV-Vis Absorption: 4-Methoxyquinoline derivatives () with 4-fluorophenyl substituents exhibit lower absorption intensity (λmax ~310–350 nm) compared to chloro-substituted analogues. The target’s 8-methoxy group may enhance π-π* transitions, but its fluorophenyl moiety could reduce absorptivity .
C. Metabolic Stability
  • Sulfonyl-containing derivatives (ELND006/7) demonstrate improved metabolic stability due to reduced oxidative degradation.

Key Research Findings

Substituent Position Matters: The 8-methoxy group in the target compound likely enhances electron density in the quinoline ring, improving π-π stacking interactions in biological systems (similar to 4-methoxyquinolines in ) . Dimethoxy derivatives () show higher aqueous solubility than mono-methoxy analogues, suggesting that additional methoxy groups could optimize the target’s bioavailability .

Fluorophenyl vs. Chlorophenyl :

  • Chlorophenyl substituents (e.g., in c) increase electron affinity and receptor binding compared to fluorophenyl groups. However, fluorophenyl offers a balance between lipophilicity and metabolic resistance .

Synthetic Accessibility :

  • Microwave-assisted synthesis () improves yields for ethoxy/methoxy derivatives, suggesting scalable routes for the target compound .

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